Lutetium(3+);trichloride;hexahydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

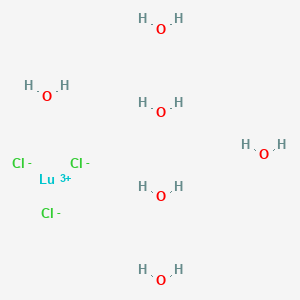

Lutetium(III) chloride hexahydrate, also known as lutetium trichloride hydrate, is a chemical compound composed of lutetium and chlorine with the formula LuCl3 · 6H2O . It forms hygroscopic white monoclinic crystals . The CAS Number for this compound is 15230-79-2 .

Synthesis Analysis

Pure lutetium metal can be produced from lutetium(III) chloride by heating it together with elemental calcium . The reaction is as follows: 2 LuCl3 + 3 Ca → 2 Lu + 3 CaCl2 .Molecular Structure Analysis

The molecular weight of lutetium(III) chloride hexahydrate is 389.42 . Anhydrous lutetium(III) chloride has the YCl3 (AlCl3) layer structure with octahedral lutetium ions .Chemical Reactions Analysis

Lutetium(III) chloride hexahydrate can be used as a starting material to prepare luminescent lutetium aluminum garnet for the preparation of optical ceramics . It can also be used to fabricate a modified glassy carbon electrode to detect sulfite in tap water .Physical And Chemical Properties Analysis

Lutetium(III) chloride hexahydrate is a colorless or white monoclinic crystal . It is soluble in water . The density of lutetium(III) chloride hexahydrate is 3.98 g/cm3 .Aplicaciones Científicas De Investigación

Lutetium(3+);trichloride;hexahydrate, also known as Lutetium trichloride hydrate, is a compound with the formula LuCl3 · 6H2O . It has a molecular weight of 389.42 . This compound is often used in scientific research, particularly in the field of materials science and chemistry .

One potential application of Lutetium(3+);trichloride;hexahydrate is in the preparation of luminescent lutetium aluminum garnet for the production of optical ceramics . This involves using Lutetium(3+);trichloride;hexahydrate as a starting material in the synthesis process . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, would depend on the specific research context and objectives .

Another potential application is in the fabrication of a modified glassy carbon electrode for the detection of sulfite in tap water . This involves using Lutetium(3+);trichloride;hexahydrate in the modification process of the electrode . Again, the specific methods and results would depend on the specific research context .

Laser Crystals

Lutetium(3+);trichloride;hexahydrate can be used as a raw material for laser crystals . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, would depend on the specific research context and objectives .

Catalyst in Chemical Reactions

Lutetium(3+);trichloride;hexahydrate can be used as a catalyst in various chemical reactions such as cracking, alkylation, hydrogenation, and polymerization . The specific methods and results would depend on the specific research context .

Preparation of Specialty Glasses

Lutetium(3+);trichloride;hexahydrate is sometimes used in the preparation of specialty glasses . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, would depend on the specific research context and objectives .

Production of Lutetium Oxyhalides

Lutetium(3+);trichloride;hexahydrate can be hydrolyzed to obtain lutetium oxyhalides . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, would depend on the specific research context and objectives .

Production of Lutetium Metal

Pure lutetium metal can be produced from lutetium(3+);trichloride;hexahydrate by heating it together with elemental calcium . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, would depend on the specific research context and objectives .

Synthesis of Lutetium Fluoride

Lutetium(3+);trichloride;hexahydrate can be reacted with hydrogen fluoride to produce lutetium(III) fluoride . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, would depend on the specific research context and objectives .

Preparation of Lutetium Oxide

The hexagonal lutetium hydroxide can be heated and dehydrated to obtain the monoclinic lutetium oxyhydroxide (LuO(OH)), and further heating will make it decompose into lutetium(III) oxide (Lu2O3) . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, would depend on the specific research context and objectives .

Safety And Hazards

Lutetium(III) chloride hexahydrate is considered hazardous. It is an irritant and can cause harm if it comes into contact with the skin or eyes, or if it is inhaled or ingested . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation when handling this compound .

Propiedades

IUPAC Name |

lutetium(3+);trichloride;hexahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Lu.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOQNHYDCUXYED-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Lu+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H12LuO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647794 |

Source

|

| Record name | Lutetium chloride--water (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lutetium(3+);trichloride;hexahydrate | |

CAS RN |

15230-79-2 |

Source

|

| Record name | Lutetium chloride--water (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

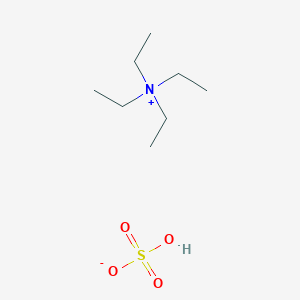

![Iron(3+);methyl 6-[3-[5-[[4-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylcarbamoyl]-5-hydroxyanilino]-4-amino-5-hydroxy-5-(hydroxymethyl)-6-methyl-2-oxopiperidine-3-carboximidate](/img/structure/B96856.png)